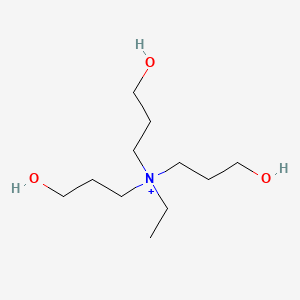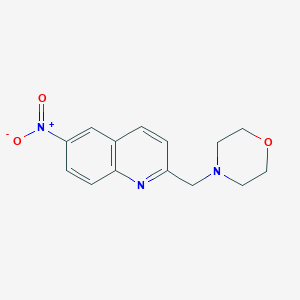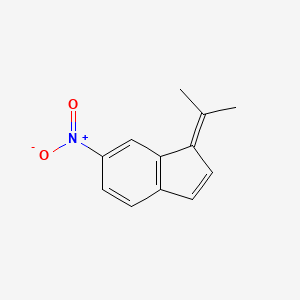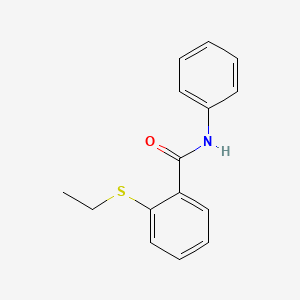
1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide is an organic compound with the molecular formula C9H20BrNO. It is a quaternary ammonium salt, often used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide typically involves the reaction of 1-methylpiperidine with 2-bromoethyl ethyl ether. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different quaternary ammonium salts, while oxidation and reduction can lead to various oxidized or reduced derivatives.
Scientific Research Applications
1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in studies involving cell membrane permeability and ion transport due to its quaternary ammonium structure.
Medicine: Research into its potential as a drug delivery agent or in the development of new pharmaceuticals is ongoing.
Industry: It finds use in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide exerts its effects is primarily through its interaction with cell membranes and ion channels. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, altering membrane permeability and ion transport. This can affect various cellular processes and is the basis for its use in biological and medical research.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Ethoxyethyl)piperidin-4-one
- 1-(2-Ethoxyethyl)-4-hydroxypiperidine
- 1-(2-Ethoxyethyl)-4-aminopiperidine
Uniqueness
1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has enhanced stability and solubility, making it more suitable for certain applications, particularly in biological and medical research.
Properties
CAS No. |
663628-44-2 |
|---|---|
Molecular Formula |
C10H22BrNO |
Molecular Weight |
252.19 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-1-methylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C10H22NO.BrH/c1-3-12-10-9-11(2)7-5-4-6-8-11;/h3-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NSRJTLBLVXRFMV-UHFFFAOYSA-M |
Canonical SMILES |
CCOCC[N+]1(CCCCC1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)

![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)





![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)



![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)
